molecular formula C14H19N3O3 B1386384 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde CAS No. 1157005-30-5

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Cat. No.: B1386384
CAS No.: 1157005-30-5
M. Wt: 277.32 g/mol
InChI Key: CATQAWLHXUBATG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 4-(Dimethylamino)piperidine with 5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-aminobenzaldehyde.

    Reduction: Formation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)piperidin-1-yl)ethanol
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

Uniqueness

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-4-3-13(17(19)20)9-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQAWLHXUBATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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